3-[4-(Chloromethyl)phenyl]-3-fluorooxetane
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Overview
Description
3-[4-(Chloromethyl)phenyl]-3-fluorooxetane is an organic compound with the molecular formula C10H10ClFO. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a chloromethyl group and a fluoro substituent on the phenyl ring, making it a subject of interest in various fields of chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane typically involves the reaction of 4-(chloromethyl)phenyl magnesium bromide with 3-fluorooxetan-3-ol under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Chloromethyl)phenyl]-3-fluorooxetane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation may produce a corresponding ketone or aldehyde .
Scientific Research Applications
3-[4-(Chloromethyl)phenyl]-3-fluorooxetane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-[4-(Chloromethyl)phenyl]-3-fluorooxetane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. The fluoro substituent can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in certain applications .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)benzyl alcohol: Similar in structure but lacks the fluoro substituent.
3-Chloro-4-methylphenyl isocyanate: Contains a chloro and methyl group but differs in the functional group attached to the phenyl ring.
Uniqueness
3-[4-(Chloromethyl)phenyl]-3-fluorooxetane is unique due to the presence of both a chloromethyl and a fluoro group on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-[4-(chloromethyl)phenyl]-3-fluorooxetane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO/c11-5-8-1-3-9(4-2-8)10(12)6-13-7-10/h1-4H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWGNIOSHIDBOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=C(C=C2)CCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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